Methoxyacetic anhydride

概述

描述

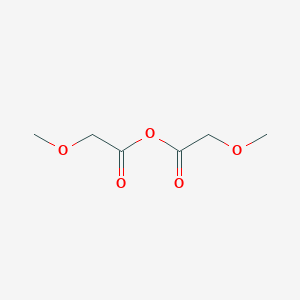

Methoxyacetic anhydride is a chemical compound with the molecular formula C6H10O5. It is a colorless liquid that is highly soluble in water and various organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is primarily used as an esterification and acylation agent in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Methoxyacetic anhydride can be synthesized through the reaction of acetic anhydride with methanol to form methoxyacetic acid methyl ester, which is then oxidized to this compound . The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure efficient conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is carried out in a relatively high aqueous solution at a pH value of ≤ 7 and temperatures around 50°C . This method yields high amounts of this compound with significant efficiency.

化学反应分析

Types of Reactions: Methoxyacetic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form methoxyacetic acid.

Esterification: Reacts with alcohols to form esters.

Acylation: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, often with a base or acid catalyst.

Esterification: Alcohols, typically under acidic conditions.

Acylation: Amines, often in the presence of a base.

Major Products:

Hydrolysis: Methoxyacetic acid.

Esterification: Various esters depending on the alcohol used.

Acylation: Amides.

科学研究应用

Biological Research Applications

Teratogenic Studies

Methoxyacetic acid, a primary metabolite of MAA, has been implicated in teratogenic effects, particularly in embryonic development. Research utilizing mouse gastruloids—a model for embryonic morphogenesis—has demonstrated that MAA significantly impairs axial elongation and alters gene expression profiles at teratogenic concentrations. Specifically, MAA inhibits histone deacetylase activity, which is linked to disrupted retinoic acid signaling pathways essential for normal embryonic development .

Cell Growth Inhibition

Additionally, MAA has shown promise in cancer research. Studies indicate that it can inhibit the growth of prostate cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. This effect is mediated through the inhibition of histone deacetylases (HDACs), leading to increased levels of acetylated histones and altered expression of cell cycle regulators such as p21 . The compound's ability to affect androgen receptor signaling also suggests its potential as a therapeutic agent in hormone-responsive cancers .

Toxicological Assessments

Human Health Risk Evaluations

The toxicological profile of MAA has been extensively evaluated due to its industrial use as a solvent and plasticizer. Risk assessments have highlighted its potential for causing reproductive toxicity and developmental malformations. For instance, studies have shown that exposure to MAA can lead to significant apoptosis in spermatocytes, affecting male fertility . Furthermore, MAA has been tested for mutagenicity and genotoxicity using various assays, revealing increased frequencies of sister chromatid exchanges at certain concentrations .

Industrial Applications

Chemical Synthesis

In industrial chemistry, methoxyacetic anhydride serves as a reagent for synthesizing various organic compounds. It is particularly useful in the production of esters and other derivatives that are utilized in pharmaceuticals and consumer products. The ability to modify chemical structures through reactions involving MAA enhances its utility in synthetic organic chemistry .

Case Study: Teratogenic Effects of MAA

| Study | Model | Key Findings |

|---|---|---|

| Li & Marikawa (2020) | Mouse Gastruloids | MAA impaired axial elongation; altered gene expression related to retinoic acid signaling. |

| Jansen et al. (2004) | Various Animal Models | Demonstrated teratogenic effects linked to HDAC inhibition leading to malformations. |

Case Study: Anti-Cancer Activity

| Study | Cell Lines | Key Findings |

|---|---|---|

| Zhang et al. (2014) | Prostate Cancer Lines (LNCaP, PC-3) | MAA induced apoptosis; inhibited cell growth via HDAC inhibition and p21 induction. |

| Brown et al. (1984) | Rodent Models | Highlighted reproductive toxicity; significant spermatocyte apoptosis observed post-exposure. |

作用机制

Methoxyacetic anhydride acts as an esterification and acylation agent. It transfers an acyl group to target molecules, forming new ester or amide bonds. This alteration in molecular structure can significantly change the properties and functions of the target molecules. The metabolism of this compound likely involves hydrolysis of the anhydride group, resulting in the formation of methoxyacetic acid.

相似化合物的比较

- Acetic anhydride

- Propionic anhydride

- Butyric anhydride

Comparison: Methoxyacetic anhydride is unique due to its methoxy group, which imparts different reactivity and solubility properties compared to other anhydrides like acetic anhydride and propionic anhydride . This makes it particularly useful in specific esterification and acylation reactions where the methoxy group plays a crucial role .

生物活性

Methoxyacetic anhydride (MAA) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of cancer research and reproductive toxicity. This article synthesizes findings from various studies, focusing on MAA's effects on cell viability, apoptosis, and its mechanisms of action.

Overview of this compound

This compound is a derivative of methoxyacetic acid, which is known for its industrial applications as a solvent and in the production of various chemicals. The biological implications of MAA, particularly its potential as an anti-cancer agent and its reproductive toxicology, are critical areas of research.

1. Induction of Apoptosis

Research indicates that MAA can induce apoptosis in various cell types, including prostate cancer cells. A study demonstrated that MAA treatment led to significant apoptosis in prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145) through the following mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : MAA inhibits HDAC1, HDAC2, and HDAC3, resulting in increased acetylation of histones H3 and H4. This hyperacetylation is associated with the induction of pro-apoptotic factors and the downregulation of anti-apoptotic proteins such as BIRC2 (cIAP1) .

- Cell Cycle Arrest : MAA induces G1 phase arrest in prostate cancer cells by increasing p21 levels while decreasing cyclin-dependent kinases (CDK4 and CDK2) .

2. Reproductive Toxicity

MAA has been implicated in reproductive toxicity, particularly affecting spermatogenesis. It disrupts the balance between survival and apoptosis in germ cells:

- Spermatocyte Apoptosis : MAA has been shown to cause significant apoptosis in pachytene spermatocytes, leading to reduced sperm counts (oligospermia). This effect is mediated through disruption of androgen receptor signaling pathways .

- Embryotoxicity : In vitro studies indicate that MAA can induce apoptosis in embryonic stem cells at concentrations above 1.3 × 10⁻⁴ M, suggesting potential risks during early development stages .

Table 1: Summary of Key Findings on Biological Activity of MAA

Toxicokinetics

The pharmacokinetics of MAA suggest rapid absorption and significant systemic effects. In animal models, after oral administration, a substantial portion is excreted via urine within 24 hours. The elimination half-life for humans has been reported to be approximately 77 hours .

属性

IUPAC Name |

(2-methoxyacetyl) 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-3-5(7)11-6(8)4-10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHFQQWAINXOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173159 | |

| Record name | Methoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-95-9 | |

| Record name | Acetic acid, 2-methoxy-, anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019500959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。